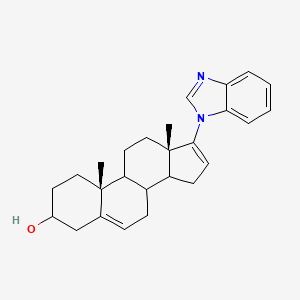
Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 246.2586 g/mol . This compound is known for its unique structural configuration, which includes a phenyl group attached to a cyclohexane ring with two carboxylic acid groups in a cis configuration.
准备方法
The synthesis of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions, including hydrogenation and halogenation.
Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the cyclohexane derivative in the presence of a Lewis acid catalyst.
Dicarboxylic Acid Formation: The final step involves the oxidation of the cyclohexane ring to introduce the carboxylic acid groups.
化学反应分析
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
科学研究应用
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
The mechanism of action of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural configuration allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide can be compared with other similar compounds, such as:
4-trans-Phenylcyclohexane-1,2-dicarboxylic acid: This compound lacks the imide group but shares a similar cyclohexane and phenyl structure.
4-trans-Phenylcyclohexane-1,2-dicarboxylic anhydride: This compound contains an anhydride group instead of the imide group.
4-trans-Phenylcyclohexane-1,2-dicarboxylic ester: This compound has ester groups in place of the carboxylic acid groups.
The uniqueness of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1444-95-7 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16,17) |
InChI 键 |
SHLALXCFPAKZHG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
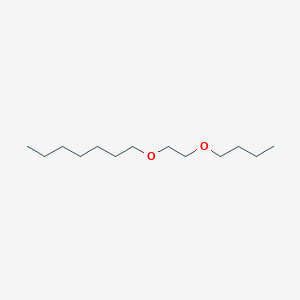
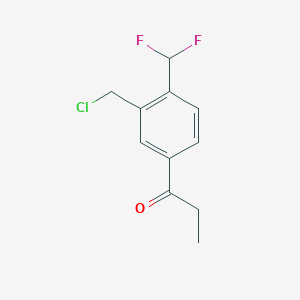
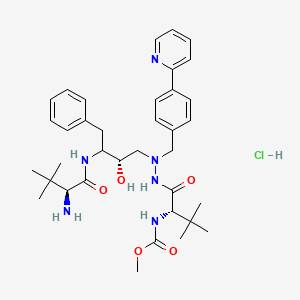
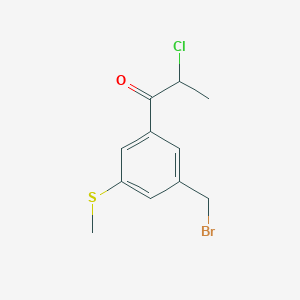
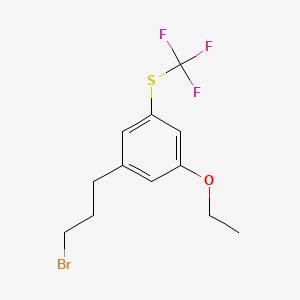
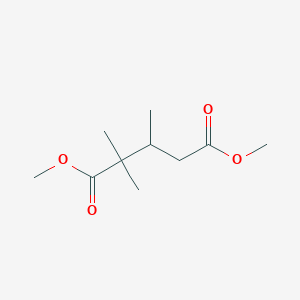
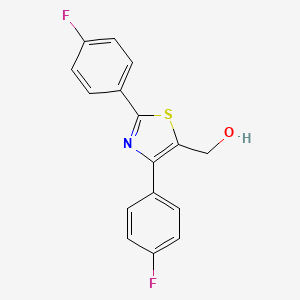
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)

![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
